molecular formula C21H20F3N5O2S B2446914 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921581-31-9

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2446914
CAS RN: 921581-31-9
M. Wt: 463.48
InChI Key: MJOCGCXKJZQKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C21H23N5O2S/c1-3-28-18-9-7-17 (8-10-18)25-11-12-26-20 (25)23-24-21 (26)29-14-19 (27)22-16-6-4-5-15 (2)13-16/h4-10,13H,3,11-12,14H2,1-2H3, (H,22,27). The canonical SMILES representation is: CCOC1=CC=C (C=C1)N2CCN3C2=NN=C3SCC (=O)NC4=CC=CC (=C4)C.


Physical And Chemical Properties Analysis

The compound is thermally stable . Its IR spectrum shows peaks at 1695 (C=O), 1541 (N=N), 1483 (Ar–C=C), 1131 (C–N), 1032 (C–F), 728 (C–Cl) . Its 1H-NMR spectrum shows peaks at 10.87 (H-NH s, 1H), 8.15 (s, 1H, H-2′′), 7.79 (s, H-2′, 1H), 7.7 (H-6′,d, 1H, J = 12 Hz), 7.67 (1H, H-5′,t) .

Future Directions

The compound is a useful research compound and is suitable for many research applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . This compound, along with other 1,2,4-triazole derivatives, could potentially play a significant role in this research field .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2S/c1-2-31-17-8-6-16(7-9-17)28-10-11-29-19(28)26-27-20(29)32-13-18(30)25-15-5-3-4-14(12-15)21(22,23)24/h3-9,12H,2,10-11,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCGCXKJZQKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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